2-Bromo-3,6-difluorobenzoic acid is an aromatic compound characterized by the presence of both bromine and fluorine substituents on a benzoic acid structure. Its chemical formula is , and it has a molecular weight of approximately 237.01 g/mol. This compound features a carboxylic acid functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.
2-Bromo-3,6-difluorobenzoic acid is versatile in its chemical reactivity, participating in several types of reactions:
The biological activity of 2-Bromo-3,6-difluorobenzoic acid has been explored in various studies. It may act as a competitive inhibitor for certain enzymes, such as cytochrome P450 enzymes, which play critical roles in drug metabolism. This inhibition can influence the pharmacokinetics of drugs, making it a valuable compound in medicinal chemistry for developing new therapeutic agents.
Several synthetic routes are available for producing 2-Bromo-3,6-difluorobenzoic acid:
These methods highlight the compound's synthetic versatility and potential for large-scale industrial production.
2-Bromo-3,6-difluorobenzoic acid finds applications across various fields:
Research involving 2-Bromo-3,6-difluorobenzoic acid often focuses on its interactions with biological macromolecules. Studies indicate that this compound can influence enzyme activity and substrate metabolism, providing insights into enzyme selectivity and inhibition mechanisms. Such studies are crucial for drug development processes where understanding these interactions can lead to more effective therapeutic agents.
Several compounds share structural similarities with 2-Bromo-3,6-difluorobenzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromo-4-fluorobenzoic acid | Bromine at position 2; fluorine at position 4 | Different substitution pattern affects reactivity |
2,6-Difluorobenzoic acid | Lacks bromine; contains two fluorines | Affects reactivity and applications |
4-Bromo-2,3-difluorobenzoic acid | Bromine at position 4; fluorines at positions 2 and 3 | Distinct chemical behavior due to substitution |
The uniqueness of 2-Bromo-3,6-difluorobenzoic acid lies in its specific substitution pattern of bromine and fluorine atoms. This configuration enhances its chemical reactivity and biological activity compared to similar compounds. The combination of these elements allows for diverse applications in organic synthesis and medicinal chemistry that may not be achievable with other related compounds.
The compound's structure features a benzoic acid core substituted at positions 2 (bromo), 3 (fluoro), and 6 (fluoro). This arrangement creates distinct electronic effects:
Property | Value | Source |
---|---|---|
Molecular Weight | 237.00 g/mol | |
Density | 1.9 ± 0.1 g/cm³ | |
Melting Point | 137-139°C | |
Boiling Point | 279.2 ± 40.0°C at 760 mmHg | |
LogP (Octanol-Water) | 2.52 | |
Aqueous Solubility | 1.2 g/L at 25°C |
The crystal structure exhibits strong hydrogen bonding between carboxylic acid dimers (O-H···O distance: 2.68 Å) and halogen interactions (Br···F: 3.21 Å), influencing its solid-state packing.